Levopropoxyphene napsylate anhydrous

Description

Contextualization within Propoxyphene Stereoisomerism Research

The pharmacological identity of levopropoxyphene (B1675174) is defined by its stereochemistry. The propoxyphene molecule possesses two chiral centers, which means it can exist in four different stereoisomeric forms: alpha-dextro, alpha-levo, beta-dextro, and beta-levo. nih.gov The significant therapeutic activities are associated with the alpha-isomers, which are enantiomers—non-superimposable mirror images of each other.

Levopropoxyphene is the (2R,3S)-(-)-enantiomer. Its primary pharmacological activity is as an antitussive. wikipedia.org

Dextropropoxyphene is the (2S,3R)-(+)-enantiomer. guidetopharmacology.org This isomer is responsible for the analgesic effects associated with propoxyphene, acting as a weak agonist at mu-opioid receptors. nih.govdrugbank.com

This stark divergence in function between two molecules that are chemically identical but differ only in their three-dimensional arrangement is a classic illustration of stereospecificity in pharmacology. The racemic mixture of these two isomers is known as propoxyphene. wikipedia.org

| Feature | Levopropoxyphene | Dextropropoxyphene |

| Stereochemistry | (2R,3S)-(-) enantiomer. | (2S,3R)-(+) enantiomer. guidetopharmacology.org |

| Primary Activity | Antitussive (cough suppressant). wikipedia.org | Analgesic (pain relief). nih.gov |

| Mechanism | Centrally acting on medullary cough center. nih.gov | Weak agonist at mu-opioid receptors. drugbank.com |

| Analgesic Effect | Almost completely inactive. researchgate.net | Primary therapeutic effect. drugbank.com |

| Antitussive Effect | Primary therapeutic effect. nih.gov | Little to no antitussive activity. drugbank.com |

Historical Significance in Enantiomeric Pharmacology Studies

Propoxyphene stands as a landmark example in the history of enantiomeric pharmacology, demonstrating how different stereoisomers of a single chiral drug can possess distinct and desirable therapeutic activities. chiralpedia.com This concept is also seen in natural products like quinine (B1679958) (antimalarial) and its stereoisomer quinidine (B1679956) (antiarrhythmic). chiralpedia.com

The development and marketing of propoxyphene's enantiomers by Eli Lilly memorably highlighted this mirror-image relationship in their function through their trade names. chiralpedia.com The analgesic dextro-isomer was marketed as Darvon, while the antitussive levo-isomer was named Novrad—"Darvon" spelled backward. chiralpedia.com This case became a frequently cited example in medicinal chemistry and pharmacology education to underscore the critical importance of chirality and stereochemical purity in drug design and application. psu.edu The study of propoxyphene's isomers contributed significantly to the broader understanding that led to the "chiral switch" trend, where pharmaceutical companies would re-evaluate racemic drugs to see if a single enantiomer offered a better therapeutic profile. chiralpedia.com

Research Rationale and Academic Relevance of Studying this Specific Chemical Entity

The academic and research relevance of studying levopropoxyphene napsylate anhydrous is rooted in its clear demonstration of stereospecific drug action. The profound functional differences between levopropoxyphene and dextropropoxyphene, despite their identical chemical formula, provide a compelling model for investigating drug-receptor interactions.

The primary rationale for its study is its distinct mechanism of action. While its enantiomer, dextropropoxyphene, exerts its analgesic effects through interaction with opioid receptors, levopropoxyphene's antitussive action does not rely on significant binding to these same receptors. drugbank.com Instead, it acts on the central cough reflex pathways and also possesses a local anesthetic action. nih.govresearchgate.net This functional separation makes the propoxyphene pair an invaluable tool for researchers exploring the structural requirements for activation of different central nervous system pathways.

Studying this specific chemical entity helps to answer fundamental questions in pharmacology:

How does the three-dimensional orientation of functional groups on a molecule dictate its biological target and subsequent effect?

How can agonist activity at one receptor (opioid receptor for dextropropoxyphene) be eliminated while another central activity (antitussive for levopropoxyphene) is retained in its enantiomer?

The continued examination of levopropoxyphene and its interactions provides crucial insights into the principles of chiral pharmacology and the rational design of drugs with highly specific therapeutic actions. psu.edubiomedgrid.com

Chemical Data

Physical and Chemical Properties of Levopropoxyphene

| Property | Value | Source |

|---|---|---|

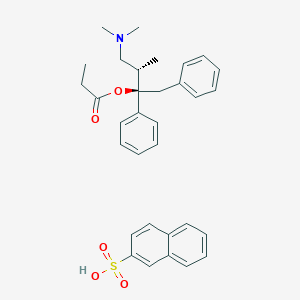

| Molecular Formula | C22H29NO2 | nih.govwikipedia.org |

| Molecular Weight | 339.5 g/mol | nih.gov |

| Appearance | Crystals from petroleum ether | nih.gov |

| Melting Point | 75-76 °C | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 4.11 | nih.gov |

| Optical Rotation | -68.2° at 25°C/D (chloroform) | nih.gov |

Properties

CAS No. |

5714-90-9 |

|---|---|

Molecular Formula |

C32H37NO5S |

Molecular Weight |

547.7 g/mol |

IUPAC Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |

InChI Key |

VZPXFHVJUUSVLH-VNJAQMQMSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Isomeric SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

Other CAS No. |

5714-90-9 |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Differentiation

Absolute Configuration and Stereogenic Centers of Levopropoxyphene (B1675174) Napsylate Anhydrous

The napsylate salt form, specifically naphthalenesulfonate, is combined with the levopropoxyphene base. This salt formation can influence the compound's physical properties, such as stability and solubility, which are important for its formulation as a medicinal product. nih.gov

| Identifier | Value |

| Preferred IUPAC Name | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |

| CAS Number | 5714-90-9 (anhydrous) |

| Chemical Formula | C32H37NO5S |

| Molecular Weight | 547.71 g/mol |

| Stereochemistry | Absolute, 2 defined stereocenters |

Isomeric Relationship with Dextropropoxyphene: Structural Basis for Differential Biological Activity

Levopropoxyphene is the enantiomer of dextropropoxyphene. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The absolute configuration of dextropropoxyphene is (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate. guidetopharmacology.orgnih.gov The racemic mixture, containing equal amounts of both levopropoxyphene and dextropropoxyphene, is known as propoxyphene. wikipedia.org

This subtle difference in the spatial orientation of the atoms results in a profound divergence in their pharmacological effects. Levopropoxyphene is recognized for its antitussive (cough suppressant) properties, while being largely devoid of analgesic (pain-relieving) activity. wikipedia.orgresearchgate.net Conversely, dextropropoxyphene is an analgesic that acts as a mu-opioid receptor agonist, but it has minimal antitussive effects. nih.govguidetopharmacology.orgwikipedia.org This stark contrast in biological activity is a classic example of stereoselectivity in pharmacology, where the specific three-dimensional structure of a molecule is critical for its interaction with a biological receptor. The trade names under which the two isomers were marketed, Novrad for levopropoxyphene and Darvon for dextropropoxyphene, are a reversal of each other, reflecting their mirror-image relationship. wikipedia.org

| Isomer | Absolute Configuration | Primary Biological Activity |

| Levopropoxyphene | (2R,3S) | Antitussive |

| Dextropropoxyphene | (2S,3R) | Analgesic (Opioid Agonist) |

Theoretical Models of Chiral Recognition in Ligand-Receptor Interactions

The principle of chiral recognition posits that the binding of a chiral ligand (like levopropoxyphene) to a biological receptor, which is itself a chiral entity composed of L-amino acids, is highly stereospecific. A common theoretical framework for this interaction is the "three-point attachment model," which suggests that for a receptor to differentiate between enantiomers, there must be at least three points of interaction between the ligand and the receptor.

In the case of the propoxyphene enantiomers, their differential activity strongly implies that they interact with different receptor systems or with the same receptor in a fundamentally different manner. Dextropropoxyphene's analgesic effects are mediated through its binding to mu-opioid receptors. nih.govwikipedia.org The specific (2S,3R) configuration allows for the necessary interactions with the amino acid residues in the binding pocket of the opioid receptor to elicit an analgesic response.

Conversely, levopropoxyphene's antitussive effect is not primarily mediated by opioid receptors. researchgate.net It is known to be a centrally acting antitussive, meaning it acts on the cough center in the brain. nih.gov Notably, unlike many other antitussive agents, levopropoxyphene binds poorly to the sigma-1 receptor, a common target for cough suppressants. wikipedia.org This suggests that levopropoxyphene interacts with a distinct, yet-to-be-fully-characterized receptor or ion channel to produce its antitussive effect.

A theoretical model for the chiral recognition of levopropoxyphene at its antitussive target would necessitate a binding site that is complementary to its (2R,3S) configuration. The key structural features of levopropoxyphene that would be involved in this recognition include:

The tertiary amine group: This is a common feature in many centrally acting drugs and is likely to be protonated at physiological pH, forming a crucial ionic interaction with an acidic amino acid residue in the receptor.

The two phenyl groups: These bulky, hydrophobic groups likely engage in van der Waals or hydrophobic interactions with nonpolar pockets within the receptor.

The propionate (B1217596) ester group: This group can participate in hydrogen bonding or dipole-dipole interactions.

The specific spatial arrangement of these three key pharmacophoric elements in the (2R,3S) configuration is what allows for a productive binding event at the antitussive receptor, leading to the suppression of the cough reflex. The (2S,3R) configuration of dextropropoxyphene, being a mirror image, would not be able to achieve the same complementary fit at this specific antitussive target, explaining its lack of significant cough-suppressing activity. The precise molecular details of this interaction remain an area for further investigation, potentially through computational modeling and structural biology studies of the responsible receptor.

Synthetic Pathways and Chiral Resolution Methodologies

Chemical Synthesis Routes for Propoxyphene Core Structure

The classical synthesis of the racemic propoxyphene core structure is a well-established multi-step process that builds the carbon skeleton through a series of fundamental organic reactions. nih.govgoogle.com

Friedel-Crafts Acylation Approaches

The synthesis traditionally commences with the formation of a propiophenone (B1677668) intermediate. This is achieved via a Friedel-Crafts acylation reaction. nih.gov In this electrophilic aromatic substitution, benzene (B151609) is acylated using an acylating agent such as propionyl chloride in the presence of a Lewis acid catalyst. acs.org

The most common Lewis acid employed for this reaction is aluminum chloride (AlCl₃). nih.gov The catalyst activates the propionyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. Subsequent deprotonation re-establishes aromaticity and yields propiophenone, the foundational ketone for the subsequent steps. The general mechanism is a cornerstone of aromatic chemistry, enabling the direct formation of aryl ketones. nih.gov

Table 1: Friedel-Crafts Acylation for Propiophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Mannich Reaction Intermediates

The next critical step involves the formation of a β-amino ketone through a Mannich reaction. nih.gov This reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govyoutube.com In the synthesis of the propoxyphene backbone, propiophenone (the enolizable ketone) is reacted with formaldehyde (B43269) (a non-enolizable aldehyde) and a secondary amine, typically dimethylamine, often in the form of its hydrochloride salt. nih.govgoogle.comresearchgate.net

The reaction proceeds through the formation of an iminium ion (Eschensalt-type reagent) from formaldehyde and dimethylamine. google.com The propiophenone, under the reaction conditions, forms an enol tautomer which then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. researchgate.net This carbon-carbon bond-forming step results in the formation of the Mannich base: 4-(dimethylamino)-3-methylpropiophenone. google.com This β-amino ketone is a key intermediate, containing the nitrogen atom and the first of the two eventual chiral centers in a racemic form. googleapis.comrsc.org

Esterification Reactions for Propionate (B1217596) Formation

Following the creation of the full carbon-nitrogen backbone and the introduction of the second chiral center via a Grignard reaction (see section 3.2), the final step is the formation of the propionate ester. The precursor, α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, is acylated to yield propoxyphene. researchgate.net

This esterification is typically accomplished by reacting the tertiary alcohol with propionic anhydride (B1165640). nih.govgoogle.com The reaction can be performed without an additional solvent, using an excess of propionic anhydride itself as the reaction medium, often at elevated temperatures (e.g., 70-80°C). google.com Alternatively, the reaction can be carried out in the presence of a base like triethylamine (B128534) or pyridine. actascientific.com Upon completion, the mixture is worked up, often by adding water to quench unreacted anhydride, and the pH is adjusted to precipitate the free base product. actascientific.com This final esterification step converts the amino alcohol into its corresponding propionate ester, completing the synthesis of the racemic propoxyphene molecule. wikipedia.orgnih.gov

Strategies for Enantioselective Synthesis of Levopropoxyphene (B1675174)

Given that only the (2R,3S) enantiomer, levopropoxyphene, possesses the desired antitussive activity, significant effort has been directed towards stereocontrolled synthetic methods to avoid the production of the unwanted dextro-isomer. nih.govorganic-chemistry.org Early methods relied on the resolution of racemic intermediates, such as fractional crystallization using a chiral resolving agent like d-camphorsulfonic acid. researchgate.net However, modern approaches focus on asymmetric synthesis to directly form the desired enantiomer. rsc.org

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create the chiral centers with a specific orientation from achiral or prochiral starting materials, often using a chiral catalyst. researchgate.netmmu.ac.uk Two key steps in the propoxyphene synthesis are targets for this approach: the Mannich reaction and the subsequent Grignard addition.

Asymmetric Mannich Reaction: The formation of the β-amino ketone intermediate can be rendered enantioselective. Organocatalysis, using chiral amines like proline and its derivatives, has proven highly effective for catalyzing asymmetric Mannich reactions. acs.orgsigmaaldrich.com These catalysts can facilitate the reaction between an aldehyde, an amine, and a ketone to produce β-amino ketones with high enantiomeric excess. organic-chemistry.orgnih.gov By selecting the appropriate catalyst enantiomer, it is possible to preferentially synthesize the (+)- or (-)-isomer of the 4-(dimethylamino)-3-methylpropiophenone intermediate required for the ultimate synthesis of either dextro- or levopropoxyphene. google.com

Asymmetric Grignard Addition: The reaction of the racemic or achiral β-amino ketone with benzylmagnesium bromide creates the tertiary alcohol and the second chiral center. This step can be controlled using chiral ligands. nih.govharvard.edu The development of chiral ligands, for example, those derived from 1,2-diaminocyclohexane (DACH) or (-)-sparteine, can mediate the addition of Grignard reagents to prochiral ketones, yielding tertiary alcohols with high enantiopurity. nih.govactascientific.comnih.gov Applying this methodology would involve adding a chiral ligand to the Grignard reaction, which would preferentially direct the attack of the benzylmagnesium bromide to one face of the ketone, leading to the desired (2R,3S) or (2S,3R) configuration of the resulting amino alcohol.

Chiral Auxiliary Approaches

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. mmu.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of new chiral centers. After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of levopropoxyphene synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-based auxiliary, could be attached to the propiophenone starting material to form a chiral enolate precursor. mmu.ac.uk

Table 2: Conceptual Application of a Chiral Auxiliary

| Step | Description |

|---|---|

| 1. Attachment | The propiophenone starting material is condensed with a chiral auxiliary (e.g., (1S,2S)-pseudoephenamine) to form a chiral amide-like structure. |

| 2. Diastereoselective Reaction | The modified substrate undergoes the Mannich reaction. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming electrophile (the iminium ion) to attack from the opposite, less-hindered face. This results in the formation of the β-amino group with a specific, predictable stereochemistry. |

| 3. Cleavage | After the desired chiral centers are established, the auxiliary is cleaved from the molecule (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched β-amino ketone, which is then carried forward to complete the synthesis of levopropoxyphene. |

This approach offers a powerful and predictable method for establishing stereochemistry, and significant research has gone into developing a wide range of auxiliaries that provide high levels of diastereoselectivity in reactions like alkylations and aldol-type additions. wikipedia.org

Chiral Resolution Techniques Applied to Propoxyphene Stereoisomers

The separation of a racemic mixture into its individual enantiomers, known as chiral resolution, is a fundamental process in stereochemistry, particularly for producing optically active pharmaceutical compounds. wikipedia.org For propoxyphene, various techniques are employed to isolate the desired levopropoxyphene from its other stereoisomers.

Chromatographic Enantioseparation Methods

Chromatographic methods are powerful tools for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of propoxyphene. nih.gov The success of this technique hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are widely used due to their broad applicability and high selectivity. eijppr.comphenomenex.com The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole stacking, which form transient diastereomeric complexes between the analyte and the CSP. eijppr.comresearchgate.net

For the separation of propoxyphene and its related compounds, specific CSPs have been shown to be effective. For instance, a Chiralcel OD column, which is a cellulose-based CSP, has been successfully used for the separation of oxyphene enantiomers, a related compound. researchgate.net The choice of mobile phase is also crucial; normal-phase solvents are common, but reversed-phase conditions can also be applied with certain CSPs. phenomenex.com A study on the separation of propoxyphene diastereomers achieved baseline separation using HPLC, demonstrating the technique's efficacy in distinguishing between the α and β forms. nih.govoup.com

Table 1: Examples of Chiral Stationary Phases for HPLC

| CSP Type | Common Examples | Interaction Mechanism | Relevant Applications |

|---|---|---|---|

| Polysaccharide-Based | Cellulose and Amylose Derivatives (e.g., Chiralcel® series) | Hydrogen bonding, π-π interactions, steric hindrance | Broad-range enantioseparation of various drug compounds. eijppr.comnih.gov |

| Protein-Based | Alpha-1-acid glycoprotein (B1211001) (AGP), Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions | Enantioseparation of various chiral compounds. nih.gov |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions | Separation of amino acids and β-blockers. nih.govmdpi.com |

This table is for illustrative purposes and includes CSPs used for general chiral separations, some of which are applicable to compounds structurally similar to propoxyphene.

Gas chromatography (GC) can also be employed for enantioselective separations, often requiring the derivatization of the analyte to increase its volatility. However, for compounds like propoxyphene hydrochloride, GC methods can be problematic due to on-column thermal decomposition. nih.gov Despite these challenges, GC equipped with chiral capillary columns, often based on cyclodextrin (B1172386) derivatives, has been used for the resolution of a wide array of chiral compounds. researchgate.net These columns create a chiral environment where the enantiomers partition differently between the mobile gas phase and the stationary liquid phase, enabling their separation. nih.gov A method for the determination of propoxyphene in oral fluid utilized gas chromatography-mass spectrometry (GC-MS) for confirmation after an initial screening, highlighting its role in analytical contexts. nih.gov

Capillary Electrophoresis with Chiral Selectors

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. mdpi.com This method, known as chiral electrokinetic chromatography (EKC), relies on the differential interaction of enantiomers with the chiral selector, leading to different electrophoretic mobilities. mdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for separating a wide range of drug enantiomers. researchgate.netnih.gov The separation is based on the formation of transient host-guest inclusion complexes between the cyclodextrin (host) and the enantiomer (guest). sigmaaldrich.com The differing stability of the diastereomeric complexes formed results in the separation. Other chiral selectors, such as antibiotics (e.g., vancomycin) and proteins, have also been employed, offering a variety of interaction mechanisms. mdpi.comnih.gov Research has demonstrated the successful chiral resolution of various cationic drugs using CE with cyclodextrins, indicating its applicability to basic compounds like propoxyphene. researchgate.net

Table 2: Common Chiral Selectors in Capillary Electrophoresis

| Chiral Selector Class | Specific Examples | Mechanism of Separation |

|---|---|---|

| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin, Carboxymethyl-β-cyclodextrin | Formation of diastereomeric inclusion complexes. nih.govnih.gov |

| Antibiotics | Vancomycin, Teicoplanin | Multiple interactions including electrostatic, hydrogen bonding, and inclusion. mdpi.com |

| Proteins | Bovine Serum Albumin (BSA) | Stereospecific binding sites. nih.gov |

Kinetic Resolution Strategies in Propoxyphene Synthesis

Kinetic resolution is a method used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. wikipedia.org This results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation. This technique is particularly valuable in synthetic chemistry. nih.gov

Enzymes, such as lipases, are often used as biocatalysts in kinetic resolutions due to their high enantioselectivity. nih.gov For example, in the synthesis of other chiral drugs, lipase-catalyzed enantioselective esterification or hydrolysis is a common strategy. nih.gov One enantiomer of a racemic alcohol or acid is selectively esterified or hydrolyzed, leaving the other enantiomer in its original form. While specific literature detailing the kinetic resolution of propoxyphene itself is not abundant, the principles are widely applied in the synthesis of chiral active pharmaceutical ingredients. nih.govresearchgate.net This approach offers a pathway to obtaining enantiomerically enriched intermediates that can then be converted to the final desired stereoisomer of propoxyphene.

Non Clinical Pharmacological Mechanisms and Receptor Interactions

Ligand Binding Studies and Receptor Selectivity of Levopropoxyphene (B1675174)

The selectivity of levopropoxyphene for different receptors is a key determinant of its pharmacological action. Binding assays have been instrumental in characterizing its interaction profile.

While dextropropoxyphene is known to exert its analgesic effects through weak agonist activity at mu (μ), kappa (κ), and delta (δ) opioid receptors, with a primary influence on the mu-opioid receptor, the specific binding affinities of levopropoxyphene have been less extensively detailed. nih.gov

A study assessing the binding affinity of various opioids to the recombinant human mu-opioid receptor determined a Kᵢ value for racemic propoxyphene. The Kᵢ value is the inhibition constant, indicating the concentration of a ligand required to occupy 50% of the receptors in the absence of the radioligand; a lower Kᵢ value signifies a higher binding affinity.

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| Propoxyphene (racemic) | Mu-opioid | >100 |

Research comparing d-propoxyphene to morphine has indicated that d-propoxyphene exhibits a higher relative affinity for opioid receptor sites occupied by enkephalin analogues, suggesting a preference for a specific conformational state of the receptor. nih.gov However, specific Kᵢ values for levopropoxyphene at the mu, kappa, and delta opioid receptor subtypes remain to be fully elucidated in comparative studies. The pronounced difference in pharmacological effects between the two enantiomers strongly suggests a significant disparity in their opioid receptor binding and/or efficacy. chiralpedia.com

Theoretical Models of Antitussive Activity at the Central Level

The cough reflex is a complex process coordinated within the brainstem. Centrally acting antitussives like levopropoxyphene are thought to suppress this reflex by modulating neuronal activity in this region.

The primary site of action for levopropoxyphene's antitussive effect is the medullary cough center. mdpi.com This center is not a single anatomical entity but rather a network of neurons primarily located within the nucleus tractus solitarius (NTS), the Bötzinger complex, and other associated areas of the medulla oblongata. mdpi.com

Afferent signals from cough receptors in the airways are relayed to the NTS. nih.gov Studies on the neuronal activity within the NTS during fictive coughing in animal models have identified different types of neuronal responses, including neurons that are depolarized during both the inspiratory and expiratory phases of the cough (DD-type), those that are depolarized during inspiration and hyperpolarized during expiration (DH-type), and those that are hyperpolarized during both phases (HH-type). nih.gov

The precise mechanism by which levopropoxyphene modulates this complex circuitry is not fully understood. However, it is hypothesized that levopropoxyphene elevates the threshold for cough induction within the medullary cough center. This could be achieved by either directly inhibiting the excitatory neurons or by enhancing the activity of inhibitory interneurons within the NTS and surrounding regions, thereby dampening the transmission of tussive signals. The lack of significant opioid receptor-mediated analgesia suggests that its antitussive action may be mediated through a distinct, non-opioid mechanism within the medulla or through a unique interaction with opioid receptors that does not lead to analgesia.

Comparative Pharmacodynamics of Propoxyphene Enantiomers in In Vitro Systems

The starkly different pharmacological profiles of levopropoxyphene and dextropropoxyphene underscore the principle of stereoselectivity in drug action. While dextropropoxyphene is an analgesic, levopropoxyphene is almost devoid of this activity and instead possesses antitussive properties. chiralpedia.com

In vitro studies directly comparing the functional activity of the two enantiomers at various receptors are limited. However, the available data on their individual properties allow for a comparative inference. Dextropropoxyphene acts as a weak agonist at opioid receptors, which is consistent with its analgesic effects. nih.gov The lack of significant analgesia with levopropoxyphene strongly implies that it is either a much weaker agonist or potentially an antagonist at the opioid receptors responsible for analgesia.

A comprehensive in vitro study directly comparing the effects of both enantiomers on opioid receptor-mediated signaling pathways, such as G-protein activation or adenylyl cyclase inhibition, would be invaluable to precisely delineate their differing pharmacodynamic properties at a molecular level. Such a study would clarify whether the antitussive effect of levopropoxyphene is mediated through a subtle interaction with a specific opioid receptor subtype or through an entirely different, non-opioid mechanism that is not shared by its dextrorotatory counterpart.

Metabolic Transformations and Disposition Pathways in Model Systems

Major Metabolic Pathways of Propoxyphene and its Enantiomers

The primary route of metabolism for propoxyphene, including its levo- and dextro-enantiomers, is through N-demethylation. frontiersin.org This biotransformation is a crucial step in the clearance and detoxification of the compound.

N-demethylation via Cytochrome P450 Isoenzymes (e.g., CYP3A4)

The N-demethylation of propoxyphene is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoenzyme involved. wikipedia.orgnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the major catalyst for the formation of the primary metabolite, norpropoxyphene (B1213060). wikipedia.orgnih.gov While some initial suggestions pointed towards the involvement of CYP2D6, further research has largely disputed this, solidifying the primary role of CYP3A4 in this metabolic pathway. wikipedia.org The N-demethylation of methadone, a structurally related opioid, is also primarily mediated by CYP3A4, further supporting the role of this enzyme in metabolizing compounds with similar chemical structures. researchgate.net

The reaction involves the removal of a methyl group from the dimethylamino moiety of the levopropoxyphene (B1675174) molecule. This process is not only a key step in the metabolism of levopropoxyphene but also a common pathway for the biotransformation of many xenobiotics. taylorandfrancis.com

Table 1: Key Cytochrome P450 Isoenzymes in Propoxyphene Metabolism

| Isoenzyme | Role in Propoxyphene N-demethylation | Supporting Evidence |

| CYP3A4 | Major isoenzyme responsible for the N-demethylation of propoxyphene to norpropoxyphene. wikipedia.orgnih.gov | In vitro studies with human liver microsomes and recombinant CYP enzymes confirm its primary role. wikipedia.orgnih.gov |

| CYP2D6 | Involvement is disputed and considered minor, if any. wikipedia.org | Studies have shown no significant difference in metabolism between extensive and poor metabolizers of CYP2D6. wikipedia.org |

Formation and Characterization of Norpropoxyphene Metabolite

The product of N-demethylation is norpropoxyphene, the major metabolite of propoxyphene. frontiersin.org The formation of norpropoxyphene from levopropoxyphene results in norlevopropoxyphene. The characterization of this metabolite is crucial for understanding the complete disposition of the parent drug.

Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used for the determination and quantification of norpropoxyphene in biological samples. nih.govoup.comnih.gov It is important to note that norpropoxyphene can be unstable in solution and may undergo rearrangement and dehydration to form a cyclic degradant. cerilliant.com This instability necessitates careful handling and specific analytical methods, such as base treatment to convert it to a more stable amide form for accurate quantification. nih.govcerilliant.com

The characterization of metabolites often involves elucidating their chemical structure and physicochemical properties. While specific data for norlevopropoxyphene is limited, the properties are expected to be very similar to its well-studied diastereomer, nordextropropoxyphene.

Role of Chirality in Differential Metabolic Disposition

Propoxyphene has two chiral centers, leading to four stereoisomers. oup.com Levopropoxyphene and dextropropoxyphene are enantiomers and exhibit distinct pharmacological activities; levopropoxyphene is an antitussive, while dextropropoxyphene is an analgesic. oup.comvisikol.comnih.gov This difference in biological activity underscores the importance of stereochemistry.

Chirality also plays a significant role in the metabolic disposition of the enantiomers. While both are metabolized by the same primary pathway (N-demethylation via CYP3A4), the rate and extent of metabolism can differ. A study in rats demonstrated a significant stereoselective interaction where the co-administration of levopropoxyphene with dextropropoxyphene led to a substantial increase in the plasma concentrations of dextropropoxyphene. nih.gov This suggests that levopropoxyphene can inhibit the first-pass metabolism of dextropropoxyphene in the liver, thereby increasing its systemic availability. nih.gov This interaction highlights a competitive inhibition at the metabolic enzyme level, a direct consequence of their chiral nature. cerilliant.com

Table 2: Differential Effects of Propoxyphene Enantiomers

| Enantiomer | Primary Pharmacological Activity | Metabolic Interaction |

| Levopropoxyphene | Antitussive (cough suppressant) oup.comvisikol.comnih.gov | Can inhibit the first-pass metabolism of dextropropoxyphene. nih.gov |

| Dextropropoxyphene | Analgesic (pain relief) oup.comvisikol.com | Subject to first-pass metabolism, which can be inhibited by levopropoxyphene. nih.gov |

Theoretical Considerations of First-Pass Metabolism in Pre-Clinical Models

The first-pass effect, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. wikipedia.orgsemanticscholar.orgresearchgate.net For orally administered drugs like levopropoxyphene, understanding and predicting the extent of the first-pass effect is crucial.

Pre-clinical models are essential for evaluating first-pass metabolism. These models can be broadly categorized into in vivo, in vitro, and in silico approaches.

In vivo models , typically involving animal studies (e.g., in rats), provide the most direct assessment of the first-pass effect. nih.gov By comparing the pharmacokinetic profiles after oral and intravenous administration, the absolute bioavailability and the extent of first-pass extraction can be determined. frontiersin.org

In vitro models utilize liver microsomes, hepatocytes, or more advanced systems like "liver-on-a-chip" to simulate hepatic metabolism. nih.govebi.ac.uk These models allow for the determination of intrinsic clearance, which is a measure of the metabolic capacity of the liver for a specific drug, and can be used to predict the hepatic extraction ratio. visikol.commdji.org

In silico models , such as Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, use computational algorithms to predict a drug's pharmacokinetic properties based on its physicochemical characteristics. nih.govmdji.orgjocpr.com These models can provide early estimates of the likelihood of significant first-pass metabolism and help guide drug design and development. nih.govjocpr.com

Structure Activity Relationship Sar Elucidation for Propoxyphene Analogues

Impact of Structural Modifications on Antitussive Potency and Selectivity

Key structural features that are critical for the antitussive activity of levopropoxyphene (B1675174) include the tertiary amine, the ester group, and the two phenyl rings. Alterations to these moieties would be expected to influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. For instance, modifying the length of the ester chain or the alkyl substituents on the nitrogen atom could impact both the potency and the metabolic stability of the compound. Similarly, substitutions on the phenyl rings could alter the electronic and steric properties, thereby affecting receptor binding.

It is important to note that while dextropropoxyphene possesses analgesic properties, levopropoxyphene is primarily an antitussive with little to no analgesic effect. chiralpedia.comwikipedia.org This clear separation of activities between the stereoisomers highlights the high degree of selectivity in their biological actions, a direct consequence of their specific three-dimensional structures.

Stereospecificity in Ligand-Receptor Interactions and Molecular Recognition

The most profound aspect of the SAR for propoxyphene analogues is the strict stereospecificity required for their distinct pharmacological effects. Propoxyphene has two chiral centers, which gives rise to four possible stereoisomers. The biological activity is primarily associated with the α-isomers. The resolution of these α-isomers into their individual enantiomers reveals a striking divergence in their actions.

The (2R,3S)-enantiomer, known as levopropoxyphene, is responsible for the antitussive effects. wikipedia.org Conversely, its mirror image, the (2S,3R)-enantiomer, dextropropoxyphene, exhibits analgesic properties. chiralpedia.com This stereospecificity strongly implies that these molecules interact with distinct and specific receptors or binding sites within the central nervous system to elicit their respective effects. The precise three-dimensional arrangement of the atoms in levopropoxyphene is crucial for its recognition and binding to the receptor responsible for cough suppression. Any deviation from this specific stereochemistry, as seen in its enantiomer, leads to a loss of antitussive activity and the emergence of a different pharmacological profile.

This critical role of stereochemistry is a classic example of how the three-dimensional shape of a drug molecule dictates its biological function. The receptor, being a chiral entity itself, can differentiate between the subtle differences in the spatial arrangement of the enantiomers, leading to a specific lock-and-key type of interaction.

| Compound Name | Stereochemistry | Primary Pharmacological Activity |

| Levopropoxyphene | (2R,3S) | Antitussive wikipedia.org |

| Dextropropoxyphene | (2S,3R) | Analgesic chiralpedia.com |

Influence of Physicochemical Properties on Biological Activity

The biological activity of propoxyphene analogues is not solely determined by their three-dimensional structure but is also significantly influenced by their physicochemical properties. These properties govern the drug's ability to reach its target in the body and to interact effectively with it.

Role of Lipophilicity in Receptor Engagement

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical factor for centrally acting drugs like levopropoxyphene. For a drug to exert its effect on the central nervous system, it must be able to cross the blood-brain barrier, a highly lipophilic membrane that protects the brain. A certain degree of lipophilicity is therefore essential for levopropoxyphene to reach its site of action in the brain where it can modulate the cough reflex.

However, the relationship between lipophilicity and biological activity is often not linear. While sufficient lipophilicity is required for brain penetration, excessively high lipophilicity can lead to undesirable effects such as non-specific binding to other tissues, rapid metabolism, and poor solubility in aqueous environments like the bloodstream. Therefore, an optimal balance of lipophilicity is crucial for effective receptor engagement and a favorable pharmacokinetic profile.

Importance of Hydrogen Bond Acceptor Strength

The structure of levopropoxyphene contains atoms with lone pairs of electrons, such as the oxygen atoms of the ester group and the nitrogen atom of the dimethylamino group, which can act as hydrogen bond acceptors. Hydrogen bonds are crucial non-covalent interactions that play a significant role in the binding of a ligand to its receptor.

Advanced Analytical Methodologies for Characterization and Quantification

Chiral Chromatography Applications for Enantiomeric Purity and Quantification

Chiral chromatography is an indispensable tool for the separation of enantiomers, which is critical for compounds like levopropoxyphene (B1675174) where the pharmacological activity resides in one enantiomer while the other may be inactive or exhibit a different pharmacological profile. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent technique for determining the enantiomeric purity of levopropoxyphene. nih.govrjpn.org

The principle of chiral separation on a CSP lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high success rate in resolving a diverse range of chiral compounds. np-mrd.orgresearchgate.net

A reported method for the simultaneous determination of the enantiomeric excess of dextropropoxyphene and its metabolite, α-(+)-oxyphene, utilizes a Chiralcel OD column, which is a polysaccharide-based CSP. nih.gov This method underscores the capability of such stationary phases to resolve propoxyphene enantiomers.

Optimization of Mobile Phases and Stationary Phases for Napsylate Salts

The successful chiral separation of levopropoxyphene napsylate requires careful optimization of both the stationary and mobile phases. The choice of CSP is the most critical factor. Polysaccharide-based columns, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose and Cellulose series, are primary candidates for screening due to their proven versatility. rjpn.orgafmps.be

The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity. For polysaccharide-based CSPs, mobile phases can be broadly categorized into normal-phase, polar organic, and reversed-phase modes. A common approach for method development involves screening a set of complementary mobile phases on different chiral columns. nih.gov

For the separation of propoxyphene enantiomers, a normal-phase mobile phase has been effectively used. One study reported successful separation on a Chiralcel OD column. nih.gov While the specific mobile phase for levopropoxyphene napsylate anhydrous would require empirical optimization, a typical starting point for normal-phase separations on a polysaccharide CSP would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The concentration of the alcohol modifier is a key parameter to adjust retention and resolution.

For napsylate salts, solubility in the mobile phase can be a concern, particularly in non-polar normal-phase eluents. It might be necessary to convert the salt to its free base form before analysis or to carefully select mobile phase components that ensure solubility. nih.gov In reversed-phase mode, which uses aqueous-organic mobile phases, solubility is generally less of an issue. Optimization in this mode would involve adjusting the type and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous component. afmps.be

Table 1: Example of Chiral HPLC Method Parameters for Propoxyphene Enantiomers

| Parameter | Condition |

| Stationary Phase | Chiralcel OD |

| Mobile Phase | Hexane/Isopropanol/Diethylamine |

| Detection | UV |

| Reference | nih.gov |

This table presents a representative method; specific conditions for this compound may vary and require optimization.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide invaluable information regarding the molecular structure, stereochemistry, and purity of this compound.

Mass Spectrometry (GC-MS, LC-MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the identification and structural analysis of levopropoxyphene.

GC-MS Analysis: In GC-MS, the levopropoxyphene molecule undergoes fragmentation upon electron ionization. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides clues to the compound's structure. For propoxyphene, a characteristic fragment ion is observed at m/z 58, corresponding to the dimethylaminomethyl-ethyl fragment [CH(CH3)CH2N(CH3)2]+. nih.gov This fragment is a strong indicator of the propoxyphene structure. Other significant ions can also be observed, aiding in confirmation. nih.gov

LC-MS Analysis: LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like levopropoxyphene napsylate. Electrospray ionization (ESI) is a common ionization technique used in this context. In positive-ion ESI-LC-MS, the protonated molecule [M+H]+ of levopropoxyphene would be observed at m/z 340.2. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides further structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of the protonated propoxyphene molecule can lead to several product ions. For instance, the analysis of its metabolite, norpropoxyphene (B1213060), shows that it can undergo cyclization and dehydration, leading to a dehydrated rearrangement product. afmps.be Similar fragmentation pathways can be anticipated for levopropoxyphene, providing a basis for its structural confirmation. The study of fragmentation patterns of related compounds is crucial for identifying unknown metabolites or degradation products. mdpi.comdrugbank.com

Table 2: Key Mass Spectral Fragments of Propoxyphene

| m/z | Proposed Fragment | Technique | Reference |

| 340 | [M+H]+ | LC-MS | nih.gov |

| 266 | [M-C5H11N]+ | GC-MS | nih.gov |

| 58 | [C4H10N]+ | GC-MS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of their stereochemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the two phenyl rings and the naphthalene (B1677914) ring of the napsylate counterion. Signals for the aliphatic protons, including the methyl groups, the methylene (B1212753) group, and the methine proton, would also be present in the upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by showing the number of non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. researchgate.net For this compound, the FTIR spectrum would display characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1730 cm⁻¹, aromatic C-H and C=C stretching vibrations from the phenyl and naphthyl rings, and C-N and C-O stretching vibrations. nih.gov The sulfonic acid group of the napsylate moiety would also show characteristic S=O stretching bands. Comparing the obtained spectrum with a reference spectrum of this compound allows for its positive identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. The UV spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax). For propoxyphene, the UV spectrum shows multiple absorption maxima due to the presence of the aromatic chromophores. The exact position of these maxima can be influenced by the solvent used. nih.gov This technique is particularly useful for the quantitative analysis of the compound, as the absorbance at a specific wavelength is directly proportional to its concentration, following the Beer-Lambert law.

Table 3: UV Absorption Maxima for Propoxyphene

| Solvent | λmax (nm) | Reference |

| Acidic Solution | 251, 257, 263 | nih.gov |

| Basic Solution | 252, 258, 264 | nih.gov |

| Ethanol | 252, 264 | nih.gov |

Capillary Electrophoresis for Enantiomeric Separations and Method Development

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the separation of enantiomers, offering advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. mpg.de For the enantiomeric separation of basic drugs like levopropoxyphene, cyclodextrins are commonly used as chiral selectors in the background electrolyte (BGE).

The separation mechanism in CE with cyclodextrins is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386). The stability of the diastereomeric host-guest complexes formed between each enantiomer and the cyclodextrin differs, leading to different electrophoretic mobilities and, consequently, separation.

A study has demonstrated a simple and rapid CE method for the separation of propoxyphene enantiomers using neutral cyclodextrins as chiral separators. This method achieved baseline separation in approximately six minutes. rsc.org The optimization of such a method involves evaluating different types and concentrations of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin derivatives), the pH and composition of the BGE, the applied voltage, and the capillary temperature. Dual cyclodextrin systems, often combining a neutral and an anionic cyclodextrin, can also be employed to enhance enantioselectivity.

Table 4: Example of Capillary Electrophoresis Method for Propoxyphene Enantiomers

| Parameter | Condition |

| Chiral Selector | Neutral Cyclodextrin |

| Background Electrolyte | Phosphate Buffer |

| Applied Voltage | 20 kV |

| Detection | UV |

| Analysis Time | ~6 minutes |

| Reference | rsc.org |

Emerging Research Applications and Theoretical Investigations

Levopropoxyphene (B1675174) Napsylate Anhydrous as a Molecular Probe for Biological Pathway Studies

The specific three-dimensional arrangement of levopropoxyphene napsylate anhydrous makes it a valuable tool for researchers seeking to understand and manipulate cellular processes. Its interactions with biological macromolecules can provide clues about the function and regulation of various signaling cascades and protein degradation pathways.

Recent studies have begun to uncover the potential of levopropoxyphene to modulate cellular signaling pathways. In a bioinformatics analysis aimed at identifying small molecules that could influence the fate of early cardiovascular progenitor cells derived from human embryonic stem cells, levopropoxyphene was predicted to be a significant regulatory molecule. nih.gov This prediction was based on the correlation between its chemical structure and the gene expression signature of these progenitor cells, suggesting a potential role in modulating key developmental signaling pathways such as Hippo, Wnt, transforming growth factor-β (TGF-β), and PI3K-Akt. nih.gov

Another research avenue has explored the broader effects of a library of small molecules on cellular morphology through a technique called the Cell Painting Assay. In this high-content screening approach, levopropoxyphene napsylate was among the compounds analyzed for their impact on various cellular features. The data from this morphological profiling can be used to identify the signaling pathways affected by the compound. For instance, analysis of the protein targets of compounds with similar morphological profiles to levopropoxyphene revealed an enrichment in proteins involved in cholesterol biosynthesis, hinting at a potential, previously unknown, role for this compound in metabolic pathways. tu-dortmund.de

It is important to note that while levopropoxyphene has poor affinity for sigma-1 receptors, other antitussives have been studied for their interactions with these receptors, which are known to modulate a variety of cellular processes. researchgate.netresearch-solution.com This differential binding specificity further refines the utility of levopropoxyphene as a specific molecular probe.

One of the most promising emerging applications of this compound is in the study of targeted protein degradation, a novel therapeutic strategy in oncology. In a significant study, the compound was part of a library of 1,280 approved drugs screened for their ability to induce the degradation of MLL-fusion proteins, which are oncogenic drivers in a majority of infant acute leukaemias.

The screening utilized an indicator cell line where the MLL-AF9 fusion protein was linked to a luciferase reporter. A decrease in the luciferase signal indicated degradation of the fusion protein. Levopropoxyphene napsylate was identified as one of the 25 initial hits that lowered the luciferase to renilla ratio. Subsequent validation using western blotting confirmed that it was one of three drugs from the initial hits that effectively decreased the levels of MLL-fusion proteins. This research highlights the potential of levopropoxyphene as a chemical tool to induce the proteolysis of specific disease-driving proteins, offering a new approach to studying and potentially treating MLL-rearranged leukaemias. ijpras.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly integral to understanding drug-receptor interactions at a molecular level. For this compound, these in silico techniques offer a window into its binding modes, conformational flexibility, and the energetic factors that govern its biological activity.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. chemmethod.com These studies are crucial for understanding the structural basis of a compound's activity and for the rational design of new molecules.

In one study, levopropoxyphene was included in a panel of licensed non-viral drugs that were docked against two key proteins of the Ebola virus, GP and VP40, to identify potential inhibitors. ijpras.com The docking results provided insights into the potential binding interactions of levopropoxyphene within the active sites of these viral proteins. The following table summarizes the predicted binding energies and interactions for a selection of drugs from this study, including levopropoxyphene, with the VP40 protein.

| Drug | Binding Free Energy (kcal/mol) | Hydrogen Bond Interactions | Hydrophobic Interactions | π-π Interactions | Cation-π Interactions |

|---|---|---|---|---|---|

| Chloroquine | -9.8 | Present | Present | Present | Present |

| Diphenoxylate | -9.5 | Present | Present | Present | Present |

| Amodiaquine | -9.2 | Present | Present | Present | Present |

| Levopropoxyphene | -8.5 | Present | Present | Not specified | Not specified |

| Erythromycin | -6.1 | Present | Present | Not specified | Not specified |

These types of studies, while predictive, are instrumental in prioritizing compounds for further experimental testing and in understanding the key chemical features responsible for binding affinity.

Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions. These methods allow researchers to observe the conformational changes of both the ligand and the receptor over time, offering a more realistic picture of the binding process than static docking models.

Future Directions in Stereoselective Drug Design Principles and Optimization

The case of levopropoxyphene and its enantiomer, dextropropoxyphene, serves as a classic example of the importance of stereochemistry in drug design. chiralpedia.comijpsr.com While dextropropoxyphene is an analgesic, levopropoxyphene is an antitussive, demonstrating that a subtle change in the three-dimensional arrangement of atoms can lead to distinct pharmacological activities. chiralpedia.comijpsr.com This principle is a cornerstone of modern drug development, where the goal is often to isolate the single, most active stereoisomer of a chiral drug to maximize therapeutic benefit and minimize off-target effects.

Future research in this area will likely focus on several key aspects:

Synthesis of Novel Analogues: The stereoselective synthesis of new analogues of levopropoxyphene could lead to compounds with enhanced potency or novel activities. research-solution.com By modifying the functional groups on the core scaffold while maintaining the specific stereochemistry of levopropoxyphene, it may be possible to fine-tune its interactions with biological targets.

Chiral Switching: The concept of a "chiral switch," where a previously marketed racemic mixture is replaced by a single enantiomer, is a well-established strategy in the pharmaceutical industry. chiralpedia.com While levopropoxyphene itself was marketed as a single enantiomer, the principle can be applied to other chiral compounds where one enantiomer may have a more desirable therapeutic profile.

Understanding Stereoselectivity at the Molecular Level: Combining computational studies with experimental data will be crucial for a deeper understanding of why the two enantiomers of propoxyphene exhibit different activities. This knowledge can then be applied to the design of new drugs with predictable, stereospecific interactions with their targets.

The ongoing exploration of this compound in these emerging research areas underscores the potential for established compounds to find new utility and to continue to contribute to our understanding of fundamental biological processes and the principles of rational drug design.

Q & A

Q. What are the recommended synthesis and characterization protocols for Levopropoxyphene napsylate anhydrous in academic research?

Methodological Answer: Synthesis of this compound requires adherence to strict stoichiometric ratios and controlled crystallization conditions to ensure anhydrous form purity. Key steps include:

- Salt Formation : React levopropoxyphene free base with 2-naphthalenesulfonic acid (napsylic acid) in a non-aqueous solvent (e.g., ethanol) under nitrogen atmosphere to prevent hydration .

- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, thermogravimetric analysis (TGA) to verify anhydrous properties, and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment (>98%) .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer: Validated methods include:

- Gas Chromatography (GC) : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and analyze using flame-ionization detection (FID). Internal standards (e.g., deuterated analogs) improve accuracy. Column: 60 cm × 63 mm packed with 3% OV-17 on Chromosorb W .

- LC-MS/MS : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions (m/z 566 → 345 for quantification). Use protein precipitation with acetonitrile for plasma sample preparation .

Q. Critical Considerations :

- Avoid cross-contamination by changing pipette tips between samples .

- Validate recovery rates (>85%) and matrix effects (ion suppression <15%) using spiked blank matrices .

Q. How do pharmacological properties of this compound compare to its hydrochloride salt in preclinical studies?

Methodological Answer:

- Bioequivalence : The napsylate salt (100 mg) is equivalent to 65 mg of the hydrochloride form in systemic exposure, as per Beaver’s conversion factor. Conduct crossover studies in animal models (e.g., rats) with serial blood sampling over 24 hours .

- Stability : The napsylate form exhibits superior hygroscopic resistance, making it preferable for long-term storage. Use accelerated stability testing (40°C/75% RH for 6 months) to compare degradation profiles .

Advanced Research Questions

Q. What experimental designs address isomer-specific activity discrepancies between levopropoxyphene and dextropropoxyphene?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak AD-H column (5 µm, 250 × 4.6 mm) with hexane:isopropanol (80:20) mobile phase to resolve enantiomers. Validate enantiomeric purity (>99%) via peak area ratios .

- In Vivo Studies : Compare analgesic efficacy in rodent models (e.g., tail-flick test) using isomer-specific doses. Control for metabolic interconversion by analyzing plasma for dextropropoxyphene metabolites via LC-MS .

Q. How can researchers optimize detoxification study designs to evaluate Levopropoxyphene napsylate’s efficacy in opioid addiction maintenance?

Methodological Answer:

- Double-Blind Protocols : Randomize participants into Levopropoxyphene vs. methadone groups with matched dosing regimens (e.g., 100 mg napsylate BID). Monitor opioid abstinence via urine toxicology at 1-month follow-up .

- Statistical Power : Ensure sample sizes ≥100 per group to detect abstinence rate differences ≥15% (α = 0.05, power = 80%). Use intention-to-treat (ITT) analysis to account for dropouts .

Q. What pharmacokinetic modeling approaches account for lag time effects in Levopropoxyphene napsylate absorption?

Methodological Answer:

- One-Compartment Model with Lag Time : Use WinNonlin or NONMEM to fit plasma concentration-time data. Estimate lag time (t₀) and absorption rate (kₐ) via iterative nonlinear regression. Example parameters from human studies: t₀ = 0.5–1.2 hr, kₐ = 0.05–5.00 hr⁻¹ .

- Sensitivity Analysis : Vary kₐ and elimination rate (kₑ = 0.01–0.95 hr⁻¹) to assess parameter identifiability. Report AIC/BIC values to justify model selection .

Q. How should researchers reconcile contradictory data on Levopropoxyphene’s efficacy in addiction studies?

Methodological Answer:

- Meta-Analysis : Pool data from studies (n ≥ 5) using inverse-variance weighting. Stratify by study design (e.g., double-blind vs. observational) and covariates (e.g., baseline opioid dependency severity) .

- Bias Adjustment : Apply Egger’s regression to assess publication bias. Exclude outliers (e.g., studies with <30 participants) to improve homogeneity .

Q. Key Findings :

- Tennant et al. (1975) reported higher abstinence rates with Levopropoxyphene, but smaller studies may lack power to detect differences .

- Confounding factors (e.g., comorbid stimulant use) require multivariate regression in retrospective analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.